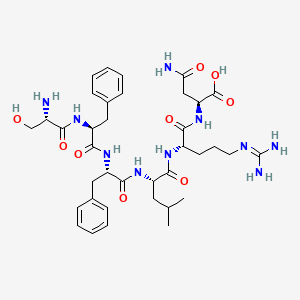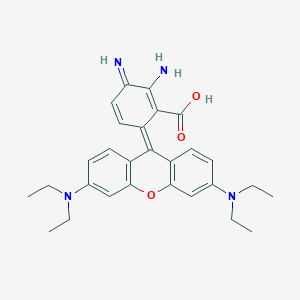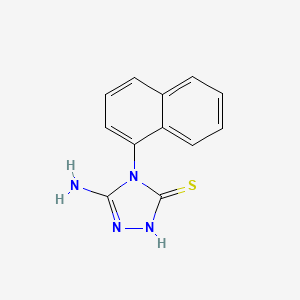
Mitochondrial respiration-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mitochondrial respiration-IN-4 is a compound that plays a significant role in the study of mitochondrial respiration. Mitochondrial respiration is a set of metabolic reactions and processes requiring oxygen that takes place in mitochondria to convert the energy stored in macronutrients to adenosine triphosphate (ATP), the universal energy donor in the cell . This compound is particularly important in research focused on understanding and manipulating mitochondrial function, which is crucial for cellular energy production and overall cellular health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mitochondrial respiration-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and safety. Techniques such as high-resolution respirometry are often employed to measure mitochondrial respiration and assess the quality of the produced compound .
Analyse Des Réactions Chimiques
Types of Reactions: Mitochondrial respiration-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its function in modulating mitochondrial respiration and energy production.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts that facilitate the desired chemical transformations. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal results.
Major Products: The major products formed from these reactions include modified versions of this compound that exhibit enhanced or altered biological activity. These products are often studied to understand their effects on mitochondrial function and cellular health.
Applications De Recherche Scientifique
Mitochondrial respiration-IN-4 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of mitochondrial respiration and energy production. In biology, it helps researchers understand the role of mitochondria in cellular processes such as apoptosis, autophagy, and metabolic regulation . In medicine, this compound is investigated for its potential therapeutic applications in treating mitochondrial dysfunction-related diseases, such as neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes . In industry, it is used in the development of new drugs and therapies targeting mitochondrial function.
Mécanisme D'action
Mitochondrial respiration-IN-4 exerts its effects by modulating the activity of the mitochondrial electron transport chain, which is responsible for the production of ATP through oxidative phosphorylation . The compound interacts with specific molecular targets within the mitochondria, such as complexes I, II, III, and IV, as well as ATP synthase. By influencing the flow of electrons and the production of ATP, this compound can enhance or inhibit mitochondrial respiration, depending on the specific conditions and concentrations used .
Comparaison Avec Des Composés Similaires
Mitochondrial respiration-IN-4 is unique in its ability to specifically target and modulate mitochondrial respiration. Similar compounds include coenzyme Q10, cytochrome c, and various mitochondrial inhibitors and activators . Compared to these compounds, this compound offers distinct advantages in terms of specificity, potency, and versatility in research applications. Its unique chemical structure and mode of action make it a valuable tool for studying mitochondrial function and developing new therapeutic strategies.
Conclusion
This compound is a crucial compound in the study of mitochondrial respiration and energy production Its unique properties and wide range of applications make it an invaluable tool for researchers in various fields
Propriétés
Formule moléculaire |
C34H35ClFN5O4S |
|---|---|
Poids moléculaire |
664.2 g/mol |
Nom IUPAC |
5-[(Z)-[6-[4-[(3-chloro-4-fluorophenyl)sulfonylamino]phenyl]-2-oxo-1H-indol-3-ylidene]methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C34H35ClFN5O4S/c1-5-41(6-2)16-15-37-34(43)32-20(3)30(38-21(32)4)19-27-26-13-9-23(17-31(26)39-33(27)42)22-7-10-24(11-8-22)40-46(44,45)25-12-14-29(36)28(35)18-25/h7-14,17-19,38,40H,5-6,15-16H2,1-4H3,(H,37,43)(H,39,42)/b27-19- |
Clé InChI |
OMWBCVHETGEMJY-DIBXZPPDSA-N |
SMILES isomérique |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=C(C=C3)C4=CC=C(C=C4)NS(=O)(=O)C5=CC(=C(C=C5)F)Cl)NC2=O)C |
SMILES canonique |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=C(C=C3)C4=CC=C(C=C4)NS(=O)(=O)C5=CC(=C(C=C5)F)Cl)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
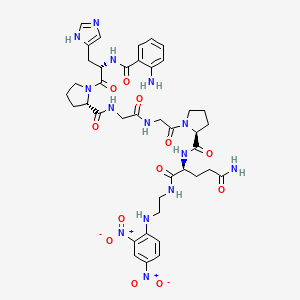
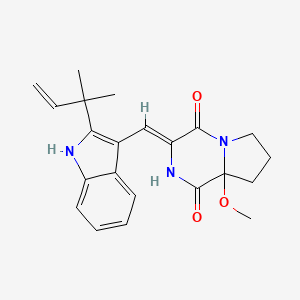
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)

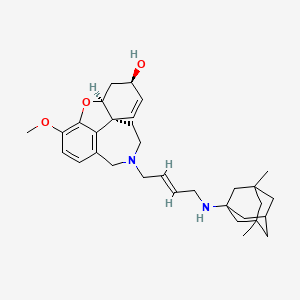
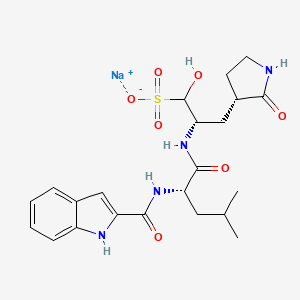
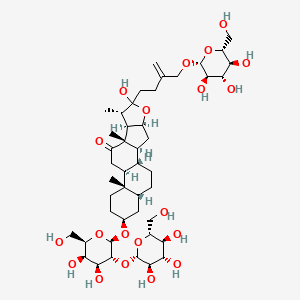
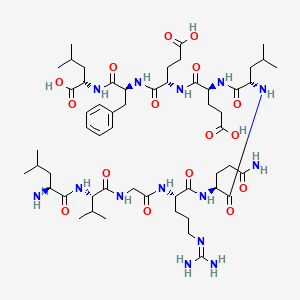
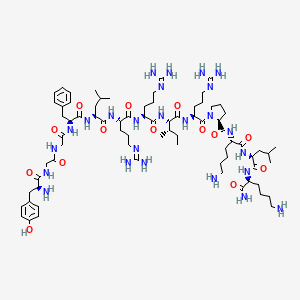
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
